molecular formula C22H29NO5 B001183 Trimebutine CAS No. 39133-31-8

Trimebutine

カタログ番号: B001183
CAS番号: 39133-31-8
分子量: 387.5 g/mol
InChIキー: LORDFXWUHHSAQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimebutine is a spasmolytic agent with significant research value for investigating gastrointestinal (GI) motility disorders. Its primary mechanism of action involves dual agonistic activity on peripheral mu and kappa opioid receptors, which serves to normalize dysregulated gut motility. This unique property allows researchers to explore the modulation of the migrating motor complex (MMC) and to study its effects on reducing visceral hypersensitivity, a key factor in conditions like Irritable Bowel Syndrome (IBS). As a result, this compound is a critical compound for in vitro and in vivo studies aimed at understanding the pathophysiology of functional GI disorders, screening for novel therapeutics, and elucidating the complex neuropharmacology of the enteric nervous system. Its ability to exert both prokinetic and antispasmodic effects makes it an invaluable tool for dissecting the mechanisms that control gut motility and for advancing pharmacological research in gastroenterology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023707
Record name Trimebutine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Trimebutine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

58997-89-0, 39133-31-8, 58997-90-3
Record name (+)-Trimebutine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Trimebutine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39133-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Trimebutine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimebutine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimebutine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimebutine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEBUTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

78-82
Record name Trimebutine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

準備方法

Simultaneous Esterification and N-Methylation

The patented method (CN102276487B/A) innovates by combining esterification and N-methylation into a single step. Key improvements include:

  • Base-mediated reaction : 2-Amino-2-phenylbutyric acid is treated with aqueous NaOH to form a sodium salt, enhancing solubility.

  • Methyl sulfate as dual reagent : Acts as both methylating agent (for amino groups) and esterifying agent (for carboxylic acids).

  • Solvent optimization : Toluene or xylene facilitates azeotropic water removal, driving the reaction to completion.

This tandem process achieves an 88% yield of 2-(dimethylamino)-2-phenylbutyric acid methyl ester, reducing raw material costs by 30% compared to sequential steps.

Sodium Borohydride Reduction

The ester intermediate undergoes reduction with NaBH4 in the presence of Lewis acids (e.g., ZnCl2). Critical parameters:

  • Temperature : 60–65°C prevents side reactions.

  • Solvent system : Ethylene glycol monomethyl ether stabilizes NaBH4 and enhances reactivity.

  • Workup : Toluene extraction and vacuum distillation yield 2-(dimethylamino)-2-phenylbutanol with 92.6% purity.

Table 1: Reduction Efficiency Comparison

ReductantSolventYield (%)Purity (%)
LiAlH4Tetrahydrofuran6875
NaBH4Glycol ether92.699+

Final Coupling and Process Optimization

Acid-Catalyzed Esterification

The alcohol intermediate reacts with TMB in toluene under protonic acid catalysis (H2SO4 or p-toluenesulfonic acid). Key advancements:

  • Catalyst loading : 0.5–1.0 mol% achieves full conversion in 6–8 hours.

  • Solvent recycling : Toluene is recovered via distillation, reducing waste.

  • Yield enhancement : Protonic acids lower the TMB stoichiometry from 1.3 eq. to 1.1 eq., cutting costs by 15%.

Table 2: Coupling Reaction Conditions

ParameterOptimal Range
Temperature110–120°C (reflux)
Reaction Time6–8 hours
TMB Equivalents1.1
CatalystH2SO4 (0.5 wt%)

Crystallization and Purification

Post-reaction, the mixture is cooled to 10°C, inducing crystallization. Filtration and drying yield this compound with:

  • HPLC purity : >99%

  • Single impurity : <0.2%

  • Overall yield : 88–90% from 2-amino-2-phenylbutyric acid.

Industrial Scalability and Cost Analysis

Solvent Recovery Systems

The patented method emphasizes solvent reuse:

  • Toluene recovery : 95% efficiency via vacuum distillation.

  • Waste reduction : Ethylene glycol monomethyl ether is recycled in reduction steps.

Economic Viability

Table 3: Cost Comparison (Per Kilogram of this compound)

ComponentTraditional Method ($)Novel Method ($)
Raw Materials420310
Solvents18090
Energy150110
Total 750 510

Quality Control and Regulatory Considerations

Analytical Validation

  • HPLC methods : C18 columns with UV detection (254 nm) resolve this compound from impurities.

  • Stability testing : Accelerated studies (40°C/75% RH) confirm no degradation over 24 months.

Compliance with Pharmacopeial Standards

The final product meets USP/EP specifications for residual solvents (<500 ppm toluene) and heavy metals (<10 ppm) .

科学的研究の応用

Gastrointestinal Disorders

Mechanism of Action:
Trimebutine maleate has been extensively used since the late 1960s for treating functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its efficacy is attributed to its unique pharmacological profile, which includes:

  • Antispasmodic effects : It alleviates abdominal pain by modulating smooth muscle activity through peripheral mu, kappa, and delta opiate receptors.
  • Gastrointestinal motility regulation : this compound accelerates gastric emptying and induces phase III of the migrating motor complex in the small intestine, addressing both hypermotility and hypomotility disorders .

Clinical Studies:

  • A systematic review highlighted that this compound significantly improves quality of life and reduces abdominal pain in IBS patients after a six-week treatment period .
  • In a comparative study, this compound combined with probiotics demonstrated enhanced therapeutic effects on gastrointestinal symptoms .

Oncology Applications

Recent studies have explored this compound's potential as an anti-cancer agent, particularly in gliomas and other cancers.

Case Study: Glioma Treatment

  • A study demonstrated that this compound significantly reduced cell viability in human glioma cell lines (SHG44, U251, U-87 MG) and promoted apoptosis. The mechanism involved downregulation of Bcl-2 and upregulation of Bax, indicating its role in apoptosis induction .
  • In vivo experiments showed that this compound inhibited tumor growth in xenograft models, suggesting its potential application in glioma management .

Other Pharmacological Effects

This compound has been investigated for various other applications beyond gastrointestinal and oncological uses:

Anti-inflammatory Properties:

  • Research indicates that this compound can prevent corneal inflammation in animal models, suggesting potential applications in ophthalmology .

Pain Management:

  • Due to its modulation of visceral sensitivity and pain control mechanisms, this compound may be beneficial in treating chronic pain conditions associated with gastrointestinal disorders .

Data Summary Table

Application AreaMechanism of ActionKey FindingsReferences
Gastrointestinal DisordersModulates opiate receptors; regulates motilitySignificant improvement in IBS symptoms
Oncology (Glioma)Induces apoptosis; inhibits cell viabilityReduced tumor growth; increased apoptosis markers
Anti-inflammatoryPrevents inflammation; protects corneal integrityEffective in reducing corneal inflammation

作用機序

トリメブチンは、複数のメカニズムを通じて効果を発揮します。

6. 類似の化合物との比較

トリメブチンは、その多面的な作用機序と、さまざまな消化器機能を調節する能力により、ユニークです。類似の化合物には以下が含まれます。

トリメブチンは、抗ムスカリン作用と弱いμオピオイド作動薬効果を併せ持つため、さまざまな消化器疾患に対して汎用性が高く効果的な治療薬となります。

類似化合物との比較

Key Findings :

  • This compound’s dual role in apoptosis and superior efficacy in spinal cord injury models highlights its therapeutic versatility .
  • Both compounds activate L1-mediated signaling, but this compound’s opioid activity provides additional clinical benefits .

N-Desmethyl-Trimebutine (nor-TMB)

Parameter This compound nor-TMB
Sodium Channel Blockade Moderate (Ki = 2.66 µM) Potent (Ki = 0.73 µM)
Local Anesthetic Activity 17x more potent than lidocaine Not reported
Opioid Receptor Affinity μ > δ > κ Similar to this compound
Role in Therapy Prodrug requiring metabolism Primary bioactive metabolite

Key Findings :

  • nor-TMB contributes significantly to this compound’s sodium channel blockade and spasmolytic effects .
  • This compound’s efficacy depends on hepatic conversion to nor-TMB, emphasizing the importance of pharmacokinetics .

Other Prokinetic Agents

Drug Mechanism Efficacy in FGIDs Adverse Effects
This compound Opioid agonism, sodium channel blockade Superior in IBS pain relief; effective in hyper/hypomotility Low risk of abuse, mild dizziness
Metoclopramide D2 antagonist, 5-HT4 agonist Effective but limited by CNS side effects (e.g., tardive dyskinesia) High risk of extrapyramidal symptoms
Domperidone D2 antagonist Comparable efficacy Cardiac arrhythmia risk
Mosapride 5-HT4 agonist Moderate efficacy Minimal side effects

Key Findings :

  • This compound outperforms itopride and acotiamide in meta-analyses for functional dyspepsia .
  • Unlike metoclopramide or domperidone, this compound lacks severe cardiovascular or neurological risks .

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity: this compound exhibits bacteriostatic/bactericidal effects against E. coli, S. aureus, and P.
  • Anticancer Effects : Induces apoptosis in glioma cells via Bcl-2/Bax modulation and caspase-3 activation, a unique property absent in other prokinetics .

生物活性

Trimebutine is a synthetic compound that functions primarily as a spasmolytic agent, widely utilized in the treatment of gastrointestinal disorders. Its unique pharmacological profile allows it to modulate smooth muscle activity in the gastrointestinal (GI) tract, making it effective for conditions such as irritable bowel syndrome (IBS) and functional dyspepsia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

This compound exhibits a dual action on the GI tract, functioning as both a stimulant and an inhibitor of motility depending on the concentration and prior contractile activity:

  • Low Concentrations (1-10 µM) : At lower concentrations, this compound depolarizes the resting membrane potential of smooth muscle cells without affecting contraction amplitude. This effect is primarily mediated through inhibition of outward potassium currents and activation of T-type calcium channels, which leads to increased gastric emptying and enhanced intestinal contractility .
  • High Concentrations (100-300 µM) : At higher concentrations, this compound reduces spontaneous contractions by inhibiting L-type calcium channels and decreasing inward calcium currents. This results in diminished membrane depolarization and reduced peristalsis .

Additionally, this compound acts as a weak agonist at mu-opioid receptors, contributing to its analgesic properties. It also modulates the release of various gastrointestinal peptides, including motilin and vasoactive intestinal peptide, which further influences GI motility .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached approximately 0.8 hours post-ingestion. The drug has a favorable volume of distribution, allowing for effective therapeutic concentrations in the GI tract .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating functional gastrointestinal disorders:

  • Functional Dyspepsia and IBS : A randomized controlled trial involving 211 patients demonstrated that this compound maleate significantly improved symptoms of functional dyspepsia compared to placebo. The study reported a statistically significant reduction in the Glasgow Dyspepsia Severity Score (GDSS) after four weeks of treatment (p = 0.02). Additionally, gastric emptying was significantly accelerated in the treatment group .
  • Case-Control Study : Another study assessed this compound's effectiveness in patients with functional dyspepsia coexisting with diarrhea-dominant IBS. Results showed significant improvements in symptoms such as postprandial fullness and abdominal pain among those treated with this compound compared to control groups .

Summary of Key Studies

Study TypeSample SizeTreatment DurationKey Findings
Randomized Controlled Trial211 patients4 weeksSignificant reduction in GDSS; accelerated gastric emptying (p = 0.036)
Case-Control Study129 patients4 weeksSignificant decrease in abdominal pain and total symptom score (p < 0.05)
Open-label Study92 pediatric patientsNot specifiedEffective in treating functional dyspepsia with manageable adverse effects

Adverse Effects

This compound is generally well-tolerated, with most reported adverse effects being mild to moderate. Common side effects include thirst and constipation, with incidence rates around 22.9% for those treated with this compound maleate .

Q & A

Basic Research Questions

Q. What experimental models are optimal for evaluating Trimebutine’s effects on gastrointestinal motility?

  • Methodological Answer :

  • In vitro models (e.g., isolated intestinal smooth muscle preparations) allow precise measurement of this compound’s spasmolytic activity via dose-response curves. Ensure reproducibility by standardizing tissue preparation protocols (e.g., temperature, oxygenation) .
  • In vivo models (e.g., rodent gastrointestinal transit assays) should incorporate controlled variables (fasting duration, anesthesia type) to minimize confounding factors. Use strain-specific controls to account for genetic variability .
  • Table 1 : Summary of Key Experimental Models
Model TypeKey VariablesOutcome MeasuresReference
In vitroTissue viability, agonist/antagonist co-administrationContraction amplitude, frequency
In vivoTransit time, fecal pellet outputMotility index, latency to first defecation

Q. How can researchers standardize pharmacokinetic studies for this compound across species?

  • Methodological Answer :

  • Use HPLC-MS/MS for plasma concentration quantification, validated against species-specific metabolic profiles (e.g., cytochrome P450 activity in rodents vs. humans). Include internal standards to control for matrix effects .
  • Address interspecies variability by calculating allometric scaling factors for dose conversion. Document clearance rates and bioavailability in supplementary materials to enable cross-study comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities of this compound (e.g., μ-opioid vs. κ-opioid receptor selectivity)?

  • Methodological Answer :

  • Conduct systematic receptor profiling using radioligand displacement assays under standardized conditions (pH, temperature, buffer composition). Compare results against reference compounds (e.g., loperamide for μ-opioid affinity) .
  • Apply meta-analysis to aggregate data from conflicting studies. Use random-effects models to account for heterogeneity in experimental designs (e.g., cell line differences, receptor expression levels) .
  • Table 2 : Conflicting Receptor Affinity Data
StudyReceptor TypeIC₅₀ (nM)Experimental ConditionsReference
Aμ-opioid12.3CHO cells, pH 7.4
Bκ-opioid8.7HEK293 cells, pH 7.2

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Use molecular docking simulations to predict binding poses of this compound analogs at target receptors (e.g., opioid receptors). Validate predictions with free-energy perturbation (FEP) calculations to estimate ΔG binding values .
  • Optimize pharmacokinetic properties (e.g., logP, solubility) via QSAR modeling . Prioritize derivatives with balanced affinity-selectivity ratios using Pareto front analysis .

Methodological Frameworks for Research Design

Q. What frameworks ensure ethical and rigorous human trials for this compound’s clinical applications?

  • Methodological Answer :

  • Apply PICO criteria to define participant cohorts: Population (e.g., IBS patients), Intervention (this compound dosage), Comparison (placebo/standard care), Outcomes (symptom relief, adverse events) .
  • Adhere to FINER criteria : Ensure feasibility (sample size justification), novelty (comparison to existing antispasmodics), and relevance (alignment with clinical guidelines) .

Q. How should researchers address non-reproducible results in this compound’s prokinetic effects?

  • Methodological Answer :

  • Perform sensitivity analyses to identify critical variables (e.g., diet, circadian rhythms) affecting gastrointestinal motility. Use factorial experimental designs to test interactions between variables .
  • Publish negative results with detailed protocols in supplementary materials to aid replication efforts. Reference platforms like Zenodo for open-access data sharing .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²) .
  • For longitudinal studies, apply mixed-effects models to account for intra-subject variability. Include residual plots to validate model assumptions .

Q. How can researchers standardize terminology when reporting this compound’s mechanisms (e.g., “spasmolytic” vs. “prokinetic”)?

  • Methodological Answer :

  • Adopt controlled vocabularies (e.g., MeSH terms) in manuscripts. Define operational terms in the methods section (e.g., “spasmolytic” = reduction in contraction amplitude ≥30%) .
  • Reference consensus guidelines (e.g., Rome IV criteria for IBS) to align outcomes with clinical terminology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimebutine
Reactant of Route 2
Reactant of Route 2
Trimebutine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。